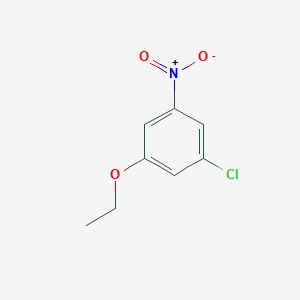

1-Chloro-3-ethoxy-5-nitrobenzene

Description

1-Chloro-3-ethoxy-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, featuring a chlorine atom, an ethoxy group, and a nitro group attached to the benzene ring

Properties

IUPAC Name |

1-chloro-3-ethoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMARXRTYCKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-ethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-chloro-3-ethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

1-Chloro-3-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-ethoxy-5-nitrobenzene is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as polymers and liquid crystals.

Biological Studies: Researchers use it to study the effects of nitroaromatic compounds on biological systems, including their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethoxy-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfers, leading to the formation of an amino group .

Comparison with Similar Compounds

1-Chloro-3-ethoxy-5-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

1-Chloro-4-nitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

1-Ethoxy-4-nitrobenzene: Lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions.

1-Chloro-2-nitrobenzene: The position of the nitro group influences its electronic properties and reactivity.

The presence of both the chlorine and ethoxy groups in this compound provides a unique combination of reactivity and electronic properties, making it a valuable compound in various research and industrial applications .

Biological Activity

1-Chloro-3-ethoxy-5-nitrobenzene is an organic compound that has garnered attention due to its potential biological activities and implications in toxicology. This article explores its biological activity, including toxicity, pharmacological effects, and relevant case studies.

This compound is characterized by the following properties:

- Molecular Formula : C9H10ClN2O3

- Molecular Weight : 232.64 g/mol

- CAS Number : 858855-23-9

Biological Activity Overview

The biological activity of this compound is primarily investigated through its derivatives. Research indicates that these derivatives exhibit a range of biological activities, including antimicrobial and antitumor properties. The nitro group in the compound is particularly significant, as it can undergo metabolic reduction to form reactive intermediates that may interact with biological macromolecules.

Toxicity and Safety Profile

The toxicity profile of nitro compounds, including this compound, is crucial for understanding their safety in various applications. Nitro compounds are known to cause methemoglobinemia, a condition where hemoglobin is transformed into methemoglobin, reducing oxygen transport in the blood. Case studies have highlighted severe outcomes from exposure to similar nitro compounds:

| Case Study | Exposure | Outcome |

|---|---|---|

| Martínez et al. (2003) | Ingestion of nitrobenzene | Severe methemoglobinemia; patient died 4 days later |

| Gupta et al. (2012) | Ingestion of nitrobenzene | Unconsciousness; methemoglobin level at 63%; died after treatment |

| Kumar et al. (2017) | Accidental ingestion | Died from secondary aspiration pneumonitis |

These cases emphasize the critical need for caution when handling compounds like this compound.

Research indicates that the biological activity of this compound may involve several mechanisms:

- Reactive Metabolite Formation : The reduction of nitro groups can generate reactive species that interact with DNA and proteins.

- Enzyme Inhibition : Some studies suggest that derivatives may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Cellular Uptake : The ethoxy group may enhance lipophilicity, facilitating cellular uptake and subsequent biological effects.

Pharmacological Studies

Recent studies have evaluated the pharmacological potential of this compound and its derivatives:

- Antimicrobial Activity : Derivatives have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents.

- Antitumor Properties : Some studies suggest that certain derivatives may inhibit tumor cell proliferation, warranting further investigation into their mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.